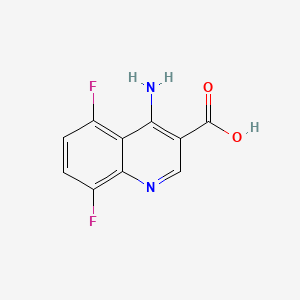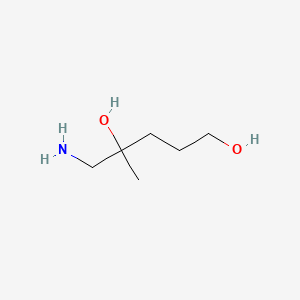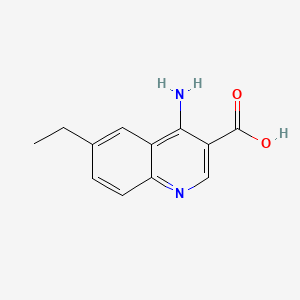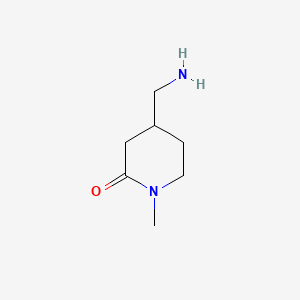
4-(1-BOC-哌啶-4-基氧基)-3-甲氧基苯基硼酸,频哪醇酯
描述
4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical transformations
科学研究应用
Chemistry
In organic synthesis, 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is used as a building block for the construction of complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound can be used in the development of boron-containing drugs, which have applications in cancer therapy (e.g., boron neutron capture therapy) and as enzyme inhibitors. Its ability to form stable complexes with diols makes it useful in the design of molecular sensors and diagnostic agents.
Industry
In the industrial sector, this boronic ester is employed in the manufacture of advanced materials, including polymers and electronic components. Its role in cross-coupling reactions is crucial for the production of various high-value chemicals.
作用机制
Target of Action
The compound, also known as “tert-Butyl 4-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate”, is a boronic ester. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are likely to be the organic compounds involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester forms a bond with a transition metal, typically palladium, and the organic group attached to the boron atom is transferred to the metal .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a crucial pathway in organic synthesis. It allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The downstream effects of this pathway include the synthesis of various biologically active compounds and pharmaceuticals .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters is known to increase at physiological pH . Additionally, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base, and its efficiency can be affected by the choice of these reagents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester typically involves several key steps:
-
Formation of the Boronic Acid Intermediate: : The initial step often involves the preparation of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable aryl halide precursor.
-
Protection with Pinacol Ester: : The boronic acid intermediate is then reacted with pinacol to form the pinacol ester. This step usually requires the presence of a dehydrating agent such as molecular sieves to drive the esterification reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the process. Continuous flow chemistry techniques might be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester can undergo various chemical reactions, including:
-
Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.
-
Protodeboronation: : The boronic ester can be converted back to the corresponding aryl compound through protodeboronation, typically using acidic conditions or hydrogen peroxide.
-
Oxidation: : The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as sodium periodate or hydrogen peroxide.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: For oxidation reactions, common agents include sodium periodate and hydrogen peroxide.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Aryl Compounds: From protodeboronation.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: A simpler boronic ester used in similar cross-coupling reactions.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar in structure but lacks the 1-BOC-piperidin-4-yloxy group, which can affect its reactivity and applications.
4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester: Known for higher yields in certain reactions compared to methoxy-substituted analogs.
Uniqueness
4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is unique due to the presence of the 1-BOC-piperidin-4-yloxy group, which can enhance its solubility and reactivity in various chemical transformations. This makes it a versatile intermediate in the synthesis of complex molecules, particularly in medicinal chemistry.
属性
IUPAC Name |
tert-butyl 4-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36BNO6/c1-21(2,3)29-20(26)25-13-11-17(12-14-25)28-18-10-9-16(15-19(18)27-8)24-30-22(4,5)23(6,7)31-24/h9-10,15,17H,11-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQSHXOVIQEQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

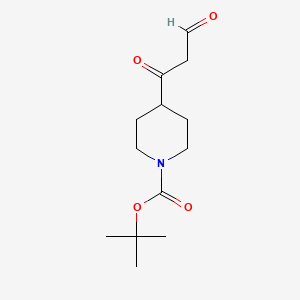
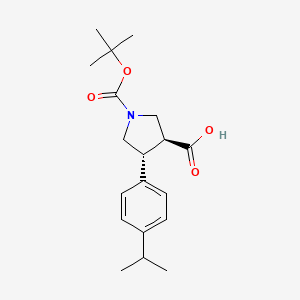
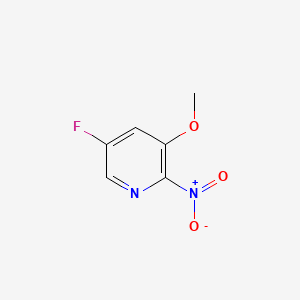
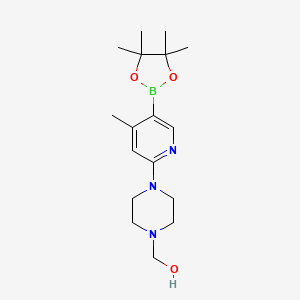

![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)
![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)

